molecular formula C24H19NO6S B11166296 ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate

ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate

Cat. No.: B11166296
M. Wt: 449.5 g/mol
InChI Key: RJHQVNXYNKFAML-UHFFFAOYSA-N
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Description

Ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate is a complex organic compound that combines elements of chromene, thiophene, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate typically involves multiple steps:

    Formation of the Chromene Derivative: The chromene moiety can be synthesized through the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Coupling with Thiophene: The chromene derivative is then coupled with a thiophene derivative through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and thiophene rings.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and ester moieties.

    Substitution: Nucleophilic substitution reactions can occur at the chromene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and fluorescent probes. The chromene moiety, in particular, is known for its fluorescence properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The combination of chromene and thiophene moieties is of particular interest due to their known biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its structure allows for the tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The chromene moiety can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate
  • 4-Methyl-2-oxo-2H-chromen-7-yl derivatives
  • Thiophene-3-carboxylate derivatives

Uniqueness

Ethyl 2-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate is unique due to the combination of chromene, thiophene, and phenyl groups in a single molecule. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C24H19NO6S

Molecular Weight

449.5 g/mol

IUPAC Name

ethyl 2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H19NO6S/c1-2-29-24(28)22-18(15-6-4-3-5-7-15)14-32-23(22)25-20(26)13-30-17-10-8-16-9-11-21(27)31-19(16)12-17/h3-12,14H,2,13H2,1H3,(H,25,26)

InChI Key

RJHQVNXYNKFAML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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